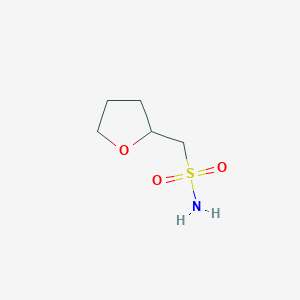

オキソラン-2-イルメタンスルホンアミド

説明

Oxolan-2-ylmethanesulfonamide is a useful research compound. Its molecular formula is C5H11NO3S and its molecular weight is 165.21 g/mol. The purity is usually 95%.

The exact mass of the compound Oxolan-2-ylmethanesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Oxolan-2-ylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxolan-2-ylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

蛍光プローブの合成

オキソラン-2-イルメタンスルホンアミドは、スルホンアミド含有ナフタリミド誘導体の合成に使用されます。 これらの誘導体は、腫瘍標的化のための蛍光プローブとして機能し、蛍光イメージングによる非侵襲的がん検出に不可欠です .

がん研究

この化合物の誘導体は、がん研究、特に腫瘍標的化基の開発において潜在的な可能性を示しています。 この用途は、がん検出のためのより効果的な診断ツールを作成するために重要です .

材料科学

材料科学では、オキソラン-2-イルメタンスルホンアミドは、材料の特性を改変するために使用でき、さまざまな用途に必要な特定の特性を持つ新しい材料の開発につながる可能性があります .

化学合成

この化合物は、化学合成プロセスに関与しており、他の化学化合物を生成するための中間体または試薬として機能できます。 合成におけるその役割は、研究および産業用途のために利用可能な化学物質の範囲を拡大するために重要です .

医薬品開発

オキソラン-2-イルメタンスルホンアミドは、特に潜在的な抗菌特性を持つ化合物の合成に関与していることを考えると、新しい医薬品の開発において役割を果たす可能性があります .

環境研究

この化合物の誘導体は、特にスルホンアミド系薬物の文脈において、その環境毒性について研究されてきました。 これらの化合物の環境への影響を理解することは、その安全性と生態学的影響を評価するために不可欠です .

作用機序

are a major class of chemotherapeutic agents used for the systemic treatment of bacterial infection in humans . They work by inhibiting folate metabolism, which is crucial for bacterial growth and reproduction .

The mode of action of sulfonamides involves the competitive inhibition of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid . By blocking this enzyme, sulfonamides prevent the bacteria from producing folic acid, which is necessary for the synthesis of nucleic acids and the growth and multiplication of bacteria .

The biochemical pathway affected by sulfonamides is the folate synthesis pathway . By inhibiting this pathway, sulfonamides can effectively halt the growth and reproduction of bacteria .

As for the pharmacokinetics of sulfonamides, they are generally well absorbed from the gastrointestinal tract and are distributed throughout all body fluids . They are metabolized in the liver and excreted in the urine .

The result of action of sulfonamides is the inhibition of bacterial growth and reproduction, which can help to control and eliminate bacterial infections .

The action environment of sulfonamides can be influenced by various factors. For example, the presence of pus or necrotic tissue can reduce the effectiveness of sulfonamides . Additionally, the pH of the urine can affect the solubility of sulfonamides and their propensity to crystallize, which can impact their excretion and potential for toxicity .

生化学分析

Biochemical Properties

Oxolan-2-ylmethanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the inhibition or activation of the enzyme’s active site, thereby modulating the enzyme’s catalytic activity .

Cellular Effects

Oxolan-2-ylmethanesulfonamide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, oxolan-2-ylmethanesulfonamide can modulate the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of oxolan-2-ylmethanesulfonamide involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, oxolan-2-ylmethanesulfonamide has been found to inhibit certain proteases by binding to their active sites, thereby preventing substrate access and subsequent catalysis . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oxolan-2-ylmethanesulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that oxolan-2-ylmethanesulfonamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to oxolan-2-ylmethanesulfonamide in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of oxolan-2-ylmethanesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response. At higher doses, oxolan-2-ylmethanesulfonamide can induce toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity .

Metabolic Pathways

Oxolan-2-ylmethanesulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, it can influence the pentose phosphate pathway, which is essential for generating NADPH and ribose-5-phosphate . Additionally, oxolan-2-ylmethanesulfonamide can affect the glycolytic pathway by modulating the activity of key glycolytic enzymes, leading to changes in glucose metabolism and energy production .

Transport and Distribution

The transport and distribution of oxolan-2-ylmethanesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. For instance, oxolan-2-ylmethanesulfonamide can be transported across cell membranes by solute carrier transporters, which play a critical role in its cellular uptake and distribution . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and activity .

Subcellular Localization

Oxolan-2-ylmethanesulfonamide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, oxolan-2-ylmethanesulfonamide can localize to the mitochondria, where it influences mitochondrial function and energy production . Additionally, it may be found in the nucleus, where it can interact with nuclear proteins and affect gene expression .

特性

IUPAC Name |

oxolan-2-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c6-10(7,8)4-5-2-1-3-9-5/h5H,1-4H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNXQTATJRFVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859998-68-8 | |

| Record name | oxolan-2-ylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(2-Phenylethoxy)benzoyl]amino}benzoic acid](/img/structure/B1464259.png)

![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1464263.png)

![3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1464270.png)